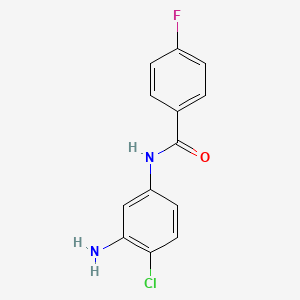

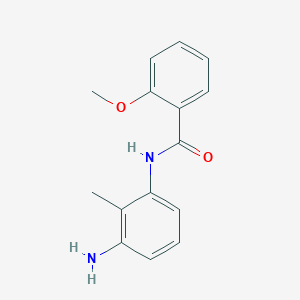

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

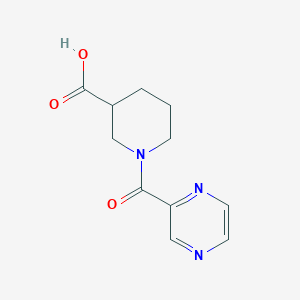

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, also known as NAM-2-MB, is an organic compound with a wide range of applications in research and industry. NAM-2-MB is a white, crystalline solid that is soluble in water and ethanol. It is a derivative of benzamide, which is a type of carboxamide. NAM-2-MB is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a substrate in the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

科学的研究の応用

1. Molecular Structure and Intermolecular Interactions

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. In a study by Karabulut et al. (2014), the compound was analyzed using X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions, such as dimerization and crystal packing, on its molecular geometry. These interactions were found to be significant for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

2. Antiviral Activity

N-Phenylbenzamide derivatives, including those similar to N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, have been synthesized and tested for their antiviral activities. Ji et al. (2013) explored the anti-EV 71 activities of these compounds in vitro, identifying promising lead compounds for the development of antiviral drugs (Ji et al., 2013).

3. Antioxidant Properties

Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. Jovanović et al. (2020) investigated the electrochemical oxidation of such compounds, proposing mechanisms for their antioxidant activities based on electrochemical behavior (Jovanović et al., 2020).

4. Neurotropic Properties

The neurotropic properties of N-phenylbenzamide derivatives have been evaluated in vivo. Podolsky et al. (2017) studied the effects of these compounds on various behavioral and physiological parameters, identifying substances with potential psychoactive properties (Podolsky et al., 2017).

5. Gastroprokinetic Activity

Kalo et al. (1995) examined the gastroprokinetic activity of N-phenylbenzamide derivatives, revealing the importance of the amide bond structure for potent gastroprokinetic activity (Kalo et al., 1995).

特性

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-12(16)7-5-8-13(10)17-15(18)11-6-3-4-9-14(11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIGDYRZJAPJRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)